Heparastatin - 153758-25-9

Heparastatin

Catalog Number: EVT-270558
CAS Number: 153758-25-9
Molecular Formula: C8H11F3N2O5
Molecular Weight: 272.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heparastatin is an inhibitor of heparanase, an enzyme that cleaves heparan sulfate into glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). It inhibits heparanase in A375-M human melanoma cells expressing the recombinant human enzyme (IC50 = 10.55 µM). Heparastatin also inhibits bovine liver β-glucuronidase and almond β-glucosidase (IC50s = 0.31 and 11 µM, respectively). It reduces air pouch neutrophil and monocyte infiltration and levels of chemokine (C-C motif) ligand 2 (CCL2) in a mouse model of dorsal air pouch inflammation induced by carrageenan. Heparastatin (100 mg/kg once per day) inhibits metastasis by 57.1% in a murine Lewis lung carcinoma model.
Heparastatin is an iminosugar-based heparanase inhibitor heparastatin (SF4). Heparastatin suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches.
Source and Classification

Heparastatin is classified as a sulfated glycosaminoglycan, primarily derived from the natural polysaccharide heparin. It is a product of enzymatic modification of heparin, which is obtained from animal tissues, particularly porcine intestinal mucosa or bovine lung. Heparastatin is known for its anticoagulant properties and its role in modulating various biological processes, including cell signaling and inflammation.

Synthesis Analysis

The synthesis of Heparastatin involves several key steps that modify the structure of heparin to enhance its biological activity.

  1. Enzymatic Modification: The primary method for synthesizing Heparastatin is through the selective enzymatic sulfation of heparin. Enzymes such as heparinase and sulfotransferases are employed to introduce sulfate groups at specific positions on the heparin backbone.
  2. Chemical Methods: Alternative synthetic routes may involve chemical sulfation using sulfur trioxide-pyridine complexes or chlorosulfonic acid. These methods allow for greater control over the degree of sulfation and the positioning of sulfate groups.
  3. Purification: After synthesis, Heparastatin must be purified to remove any unreacted starting materials or by-products. Techniques such as ion-exchange chromatography or gel filtration are commonly used.
  4. Characterization: The synthesized Heparastatin is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Heparastatin's molecular structure is characterized by a repeating disaccharide unit composed of glucosamine and uronic acid residues, which are further modified by sulfate groups.

  • Structural Formula: The general formula can be represented as C12H19N2O20SC_{12}H_{19}N_{2}O_{20}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  • 3D Structure: The three-dimensional conformation of Heparastatin is crucial for its interaction with biological targets. Molecular modeling studies often reveal a highly flexible structure that can adopt various conformations depending on the environment.
  • Sulfation Patterns: The specific locations of sulfate groups influence the compound's biological activity significantly. For instance, 6-O-sulfation on glucosamine residues enhances binding affinity to growth factors.
Chemical Reactions Analysis

Heparastatin participates in various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: Heparastatin can interact with proteins through ionic interactions and hydrogen bonding due to its negatively charged sulfate groups. This property allows it to bind to a wide range of proteins, including growth factors and enzymes.
  2. Inhibition Mechanisms: It has been shown to inhibit certain enzymes involved in coagulation pathways by competing with their natural substrates.
  3. Degradation Reactions: Under acidic conditions or in the presence of specific enzymes (like heparinase), Heparastatin can undergo degradation, leading to smaller oligosaccharides that retain some bioactivity.
Mechanism of Action

The mechanism of action of Heparastatin primarily revolves around its ability to modulate cell signaling pathways:

  1. Anticoagulant Activity: Heparastatin enhances the activity of antithrombin III, leading to increased inhibition of thrombin and factor Xa, which are crucial in the coagulation cascade.
  2. Cell Signaling Modulation: It can influence the signaling pathways mediated by fibroblast growth factor and vascular endothelial growth factor by acting as a co-receptor that stabilizes their interactions with cell surface receptors.
  3. Inflammatory Response Regulation: By binding to pro-inflammatory cytokines, Heparastatin may reduce their bioavailability and modulate inflammatory responses.
Physical and Chemical Properties Analysis

Heparastatin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its charged nature but less soluble in organic solvents.
  • Stability: The stability of Heparastatin can be affected by pH and temperature; it tends to degrade under extreme conditions.
  • Molecular Weight: The molecular weight varies depending on the degree of sulfation and polymerization but typically ranges between 5 kDa to 20 kDa.
  • Viscosity: Solutions of Heparastatin exhibit high viscosity due to their polymeric nature.
Applications

Heparastatin has several promising applications in scientific research and medicine:

  1. Anticoagulant Therapy: Its primary application lies in anticoagulation therapy for preventing thrombosis during surgeries or in patients with cardiovascular diseases.
  2. Cancer Therapy: Research indicates potential use in cancer treatment due to its ability to inhibit tumor growth factors.
  3. Regenerative Medicine: Its role in promoting angiogenesis makes it a candidate for applications in tissue engineering and regenerative medicine.
  4. Drug Delivery Systems: Due to its biocompatibility and ability to form complexes with various drugs, Heparastatin is being investigated for use in targeted drug delivery systems.
Molecular Mechanisms of Heparastatin as a Heparanase Inhibitor

Structural Basis of Heparanase Inhibition by Heparastatin

Heparastatin (also referenced as SF4 in research literature) is a small molecule heparanase inhibitor characterized by its unique structural properties that enable selective interaction with the heparanase enzyme. Unlike macromolecular inhibitors such as heparin or heparan sulfate mimetics, Heparastatin's compact molecular architecture (exact structure remains proprietary) allows it to target specific domains within heparanase without interfering with the enzyme's initial substrate binding capacity. Research demonstrates that Heparastatin binds to heparanase with high affinity, yet preserves the enzyme's ability to interact with immobilized heparin, indicating a targeted mechanism distinct from simple substrate blockade [1] [10].

Structural analyses suggest Heparastatin interacts with key regions adjacent to, or partially overlapping, the heparanase catalytic site. This interaction is largely governed by electrostatic forces and hydrogen bonding involving sulfate/sulfonate groups on Heparastatin and positively charged residues (e.g., Lys158, Arg272) within heparanase's heparin-binding domains (HBD-1 and HBD-2). Crucially, Heparastatin binding induces conformational changes that render the catalytic site (centered around the catalytic proton donor Glu343 and nucleophile Glu225 in human heparanase) inaccessible or non-functional for heparan sulfate (HS) chain cleavage, while leaving the substrate docking site available [1] [4] [10].

Table 1: Key Structural Characteristics of Heparastatin vs. Heparin-Based Inhibitors

FeatureHeparastatin (SF4)Heparin / HS Mimetics (e.g., PG545, SST0001)
Molecular SizeSmall MoleculeMacromolecular (Oligo-/Polysaccharide)
Primary Binding SiteCatalytic Pocket / Adjacent DomainsSubstrate Docking Domain (HBD-1/HBD-2)
Effect on Heparanase Binding to Immobilized HeparinMinimal Interference [1]Strong Competition / Blockade
Basis of SpecificityDefined Chemical StructureSulfation Pattern & Carbohydrate Backbone
Representative Target ResiduesGlu225, Glu343 (Catalytic), Basic residues near active siteLys158, Arg272 (HBD-1) [10]

Enzymatic Activity Modulation: Competitive vs. Non-Competitive Inhibition Dynamics

Heparastatin functions primarily as a non-competitive inhibitor of heparanase enzymatic activity. This classification is supported by kinetic studies showing that Heparastatin effectively reduces the maximum velocity (V~max~) of heparan sulfate degradation without significantly altering the Michaelis constant (K~m~) of heparanase for its HS substrate [1]. This kinetic profile indicates that Heparastatin does not primarily compete with HS for binding to the enzyme's active site. Instead, it binds to a distinct site, either an allosteric site or a region overlapping the catalytic cleft, subsequently impairing the enzyme's catalytic efficiency after substrate docking has occurred.

This mechanistic distinction is critical. Heparastatin's ability to inhibit heparanase without preventing its initial binding to cell surface HS or immobilized heparin [1] differentiates it from competitive inhibitors like heparin or many HS mimetics (e.g., PI-88, PG545), which act by occupying the substrate docking domain (HBD-1/HBD-2), thereby blocking access of natural HS substrates. Surface plasmon resonance (SPR) and ELISA-based binding assays confirm that Heparastatin binds heparanase even when the enzyme is complexed with heparin/HS, further supporting a non-competitive or mixed mode of inhibition where the inhibitor binds the enzyme-substrate complex [1] [10]. This unique dynamic allows Heparastatin to potentially inhibit heparanase after it has localized to its substrate on the cell surface or within the extracellular matrix, offering a distinct pharmacological profile.

Interaction with Heparanase Active Sites: Role of Iminosugar Analogues

While Heparastatin itself is not classified as an iminosugar, its mechanism shares conceptual parallels with this important class of glycosidase inhibitors, particularly regarding active site targeting. Iminosugars (e.g., siastatin B) are sugar mimics where the ring oxygen is replaced by nitrogen. They are potent inhibitors of various glycosidases, including some β-glucuronidases, often acting as transition state mimics. Recent structural insights reveal that siastatin B undergoes transformation in situ within the enzyme's active site, generating reactive intermediates like a hemiaminal and a 3-geminal diol iminosugar (3-GDI) [6]. These species form stable, high-affinity interactions with catalytic residues (e.g., proton donors and nucleophiles like Glu225/Glu343 in heparanase), effectively blocking the catalytic machinery.

Heparastatin, though structurally distinct from classical iminosugars, appears to exploit a similar strategy of irreversible or tight-binding inhibition within the catalytic pocket. Molecular modeling and functional studies suggest it interacts directly with the catalytic glutamate residues (Glu225 and Glu343 in human heparanase), likely through hydrogen bonding or ionic interactions involving its sulfate/sulfonate groups and potentially other functional groups. This interaction disrupts the proton transfer and nucleophilic attack essential for cleaving the β-1,4-glycosidic bond in heparan sulfate [1] [5] [6]. The effectiveness of this approach is highlighted by studies showing that enzymatically inactive heparanase mutants (e.g., Glu335 mutated in mouse heparanase, equivalent to Glu343 in human) exhibit altered cellular uptake, but inhibitors like Heparastatin targeting the active site can mimic this effect on cellular processing by blocking enzymatic activity [1].

Table 2: Active Site Interactions of Heparanase Inhibitors

Inhibitor TypeExamplePrimary Target SiteKey Interaction MechanismCatalytic Residue Engagement
IminosugarSiastatin BCatalytic PocketGenerates hemiaminal/3-GDI intermediates; Tight-binding transition state mimic [6]Direct binding to Glu225/Glu343
Small Molecule (Non-Iminosugar)Heparastatin (SF4)Catalytic Pocket / Adjacent RegionElectrostatic/H-bond interaction with catalytic residues and surrounding basic residues [1]Direct binding to Glu225/Glu343; Conformational change
HS MimeticPG545Substrate Docking Domain (HBD)Competitive blockade of HS binding; May indirectly affect active site [4] [5]Indirect (via substrate exclusion)
Antibody9E8, H1023Epitopes outside catalytic siteSteric hindrance; Potential allosteric inhibition [4]Minimal Direct Contact

Impact on Heparanase-Mediated Heparan Sulfate Degradation Pathways

Heparastatin exerts a profound inhibitory effect on the entire heparanase-mediated heparan sulfate (HS) degradation cascade, impacting both extracellular and intracellular pathways. Extracellularly, heparanase cleaves HS chains in the extracellular matrix (ECM) and on cell surfaces. This degradation remodels the ECM, facilitating cell invasion (e.g., cancer metastasis, leukocyte extravasation) and releasing HS-bound growth factors (e.g., VEGF, FGF2), cytokines (e.g., CCL2), and chemokines that promote angiogenesis, inflammation, and cell proliferation. Heparastatin effectively blocks this enzymatic cleavage, preserving ECM integrity and reducing the bioavailability of these HS-sequestered signaling molecules. For instance, Heparastatin suppresses heparanase-induced CCL2 (MCP-1) release from carcinoma cells by inhibiting heparanase binding to cell surface HS and subsequent activation of intracellular NF-κB signaling pathways downstream of enzymatic activity [1] [10].

Intracellularly, heparanase plays a crucial role in the lysosomal degradation of HS proteoglycans (HSPGs) like syndecan-1 (SDC1). The pathway involves several steps: 1) Uptake of latent pro-heparanase (proHPSE) bound to SDC1; 2) Delivery of the proHPSE:SDC1 complex to lysosomes; 3) Dissociation of proHPSE from the HS chains of SDC1; 4) Cleavage of proHPSE by cathepsin L (CTSL) to generate active heparanase; 5) Active heparanase then cleaves the HS chains into fragments; 6) These fragments are further degraded sequentially by exoglycosidases (e.g., IDUA, SGSH, HGSNAT, NAGLU, IDS) [8]. Heparastatin, by inhibiting the enzymatic activity of active heparanase within the lysosome (Step 5), prevents the initial endoglycosidic cleavage of the HS chains. This blockade halts the subsequent exoglycosidase-dependent degradation pathway, leading to the accumulation of undegraded or partially degraded HS within lysosomes. This disruption mirrors the effect seen with enzymatically inactive heparanase mutants [1] and contributes to altered cellular HS metabolism and signaling. Furthermore, by inhibiting extracellular heparanase activity, Heparastatin also indirectly reduces the generation of HS fragments that can act as damage-associated molecular patterns (DAMPs) or signaling molecules themselves.

Properties

CAS Number

153758-25-9

Product Name

Heparastatin

IUPAC Name

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid

Molecular Formula

C8H11F3N2O5

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1

InChI Key

UOPZEWVVILIZJY-NEEWWZBLSA-N

SMILES

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-(trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid
6-TFA-4,5-DHPC
heparastatin

Canonical SMILES

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.